3-Bromo-5-tert-butyl-4,5-dihydroisoxazole
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Overview
Description
3-Bromo-5-tert-butyl-4,5-dihydroisoxazole is a chemical compound with the molecular formula C7H12BrNO . It has a molecular weight of 206.08 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12BrNO/c1-7(2,3)5-4-6(8)9-10-5/h4-5,9H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 206.08 .Scientific Research Applications
Structural and Conformational Studies
Research on diastereomeric dihydroisoxazolyl cyclopropane derivatives, including those related to 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole, has provided valuable information on molecular structures and conformational dynamics. These studies are crucial for understanding ligand-receptor interactions, highlighting the importance of pharmacophoric distances (Meneghetti & Artali, 2008).
Synthesis and Application in Medicinal Chemistry
This compound derivatives have been explored for their potential as malonyl-CoA decarboxylase inhibitors, showing promising results as cardioprotective agents (Cheng et al., 2006). This research underscores the compound's role in addressing ischemic heart diseases.
Heterocyclization to Isoxazole Derivatives
The compound's versatility is further demonstrated in heterocyclization reactions, leading to novel isoxazole derivatives. Such chemical transformations are essential for the development of new materials and bioactive molecules (Flores et al., 2009).
Selective Inhibition of Biological Targets
Studies have also shown the application of 3-bromo-4,5-dihydroisoxazole compounds in selectively inhibiting human transglutaminase 2 (TG2), an enzyme linked to various diseases, including Celiac Sprue and certain cancers. This research highlights the therapeutic potential of these compounds (Choi et al., 2005).
Covalent Inhibition and Probe Discovery
Furthermore, the natural product-inspired 3-bromo-4,5-dihydroxazole motif has been evaluated for its ability to form covalent conjugates with target proteins. Such studies are pivotal for the development of covalent drugs and biological probes, offering insights into protein function and disease mechanisms (Byun et al., 2023).
Mechanism of Action
Target of Action
It is known to be a useful reagent in organic chemistry .
Mode of Action
The compound is used for the synthesis of 3-aminoisoxazoles via substitution of 3-bromoisoxazoline intermediates with amines followed by oxidation . This suggests that it interacts with its targets through a substitution reaction followed by oxidation.
Biochemical Pathways
Its role in the synthesis of 3-aminoisoxazoles suggests that it may play a role in amino acid metabolism or related pathways .
Result of Action
Its use in the synthesis of 3-aminoisoxazoles suggests that it may contribute to the production of these compounds, which could have various downstream effects depending on the specific context .
Action Environment
The action of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability . Additionally, its solubility in different solvents could affect its efficacy in various experimental setups.
Properties
IUPAC Name |
3-bromo-5-tert-butyl-4,5-dihydro-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c1-7(2,3)5-4-6(8)9-10-5/h5H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTHQBDSNGJXQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=NO1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562470 |
Source
|
Record name | 3-Bromo-5-tert-butyl-4,5-dihydro-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128464-85-7 |
Source
|
Record name | 3-Bromo-5-tert-butyl-4,5-dihydro-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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